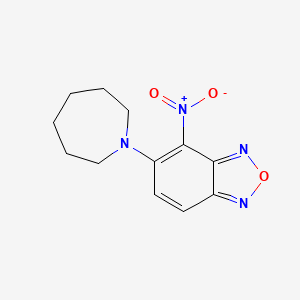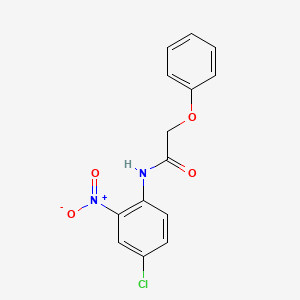
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as Clomipramine, is a tricyclic antidepressant drug. It is primarily used to treat obsessive-compulsive disorder (OCD) in humans and animals. Clomipramine has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts by inhibiting the reuptake of serotonin and norepinephrine in the brain. It also has a weak affinity for dopamine receptors. The inhibition of serotonin and norepinephrine reuptake leads to an increase in their concentration in the synaptic cleft, which results in an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that regulates gene expression in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments to investigate its effects. However, one limitation is that it has a relatively low selectivity for the serotonin and norepinephrine transporters, which can lead to off-target effects.
Orientations Futures
There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is investigating its effects on neuroplasticity and neuronal regeneration. Another area of interest is investigating its effects on the gut microbiome, as there is growing evidence that the gut microbiome plays a crucial role in mental health. Additionally, there is a need for more research on the long-term effects of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, as well as its effects on different populations, such as children and the elderly.
Conclusion
In conclusion, 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a tricyclic antidepressant drug that is primarily used to treat OCD. It has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, including investigating its effects on neuroplasticity, the gut microbiome, and different populations.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 3-chlorophenol with 1-methyl-4-piperidone in the presence of a base to form 3-chloro-N-methyl-4-piperidone. This intermediate is then reacted with 2-chloropropanoyl chloride to form 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been used in various scientific research studies to investigate its efficacy in treating OCD and other related disorders. Studies have shown that 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is effective in reducing the symptoms of OCD, including obsessions and compulsions. It has also been used in the treatment of depression, panic disorder, and phobias.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(20-14-5-3-4-12(16)10-14)15(19)17-13-6-8-18(2)9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLYUIEGJHINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)

![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)

![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)
![5-[(4-cyclohexylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5035536.png)